Methyl thieno[3,2-b]pyridine-6-carboxylate
Overview
Description
Methyl thieno[3,2-b]pyridine-6-carboxylate is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Mechanism of Action
Target of Action
Methyl thieno[3,2-b]pyridine-6-carboxylate is a derivative of thienopyrimidine . Thienopyrimidine derivatives have been shown to have various biological activities, primarily acting as inhibitors of tyrosine kinase receptors . These receptors play a crucial role in the growth and progression of various human cancers .
Mode of Action
The mode of action of this compound involves its interaction with its primary targets, the tyrosine kinase receptors. The compound inhibits these receptors, thereby disrupting their normal function . This inhibition can lead to a decrease in cell proliferation and differentiation of cancer cells .
Biochemical Pathways
The inhibition of tyrosine kinase receptors by this compound affects several biochemical pathways. These pathways are critical for cellular communication, and their disruption can lead to a variety of cellular communication problems . The inhibition of these pathways can lead to a decrease in cell proliferation and differentiation, which are key processes in the progression of cancer .
Result of Action
The result of the action of this compound is a decrease in the proliferation and differentiation of cancer cells . This is achieved through the inhibition of tyrosine kinase receptors, which disrupts several key biochemical pathways .
Biochemical Analysis
Biochemical Properties
Methyl thieno[3,2-b]pyridine-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit Pim-1 kinase, an enzyme involved in cell survival and proliferation . This inhibition can lead to the modulation of downstream signaling pathways, affecting cellular processes such as apoptosis and cell cycle progression.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with Pim-1 kinase can lead to the induction of apoptosis in cancer cells, thereby inhibiting tumor growth . Additionally, it can affect the expression of genes involved in inflammation, reducing inflammatory responses in affected cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of Pim-1 kinase involves binding to the enzyme’s active site, preventing its interaction with substrates . This inhibition can lead to changes in gene expression, affecting cellular processes such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation can lead to the formation of inactive metabolites, reducing its efficacy in long-term applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . For instance, its interaction with cytochrome P450 enzymes can lead to the formation of metabolites that may have distinct biological activities or toxicities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence its localization and accumulation, affecting its biological activity . For example, its binding to plasma proteins can enhance its distribution to target tissues, increasing its therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications can direct it to specific compartments or organelles, such as the nucleus or mitochondria . This localization can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl thieno[3,2-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of methyl thioglycolate with a suitable pyridine derivative under basic conditions. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) and requires heating to around 100°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include continuous flow synthesis techniques and the use of industrial reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl thieno[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl thieno[3,2-b]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors
Comparison with Similar Compounds
Similar Compounds
- Methyl thieno[2,3-b]pyridine-2-carboxylate
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- Thieno[3,2-d]pyrimidine derivatives
Uniqueness
Methyl thieno[3,2-b]pyridine-6-carboxylate is unique due to its specific ring fusion and the position of the carboxylate group. This structural arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl thieno[3,2-b]pyridine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)6-4-8-7(10-5-6)2-3-13-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGJQBKVEKQZAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CS2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571923 | |
Record name | Methyl thieno[3,2-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212571-01-2 | |
Record name | Methyl thieno[3,2-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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